The Biological Significance of 10-Methyldodecanoyl-CoA: A Technical Guide
The Biological Significance of 10-Methyldodecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methyldodecanoyl-CoA is an anteiso-branched-chain fatty acyl-CoA, a class of molecules crucial for the survival and adaptation of many bacterial species. As an activated form of 10-methyldodecanoic acid, its primary biological significance lies in its role as a precursor for the synthesis of anteiso-branched-chain fatty acids (anteiso-BCFAs). These fatty acids are integral components of bacterial cell membranes, where they play a critical role in maintaining membrane fluidity and function, particularly in response to environmental stressors such as low temperatures. This guide provides an in-depth analysis of the biosynthesis, biological roles, and experimental methodologies associated with 10-Methyldodecanoyl-CoA and related anteiso-BCFAs, offering valuable insights for researchers in microbiology, biochemistry, and drug development targeting bacterial membrane integrity.
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are key components of the cell membranes of many Gram-positive bacteria.[1][2] They are categorized into two main series: iso-branched, with a methyl group on the penultimate carbon, and anteiso-branched, with a methyl group on the antepenultimate carbon.[3] 10-Methyldodecanoyl-CoA is the activated coenzyme A thioester of 10-methyldodecanoic acid, an anteiso-BCFA with a total of 13 carbon atoms.
The primary function of BCFAs is to regulate the physical properties of the bacterial membrane.[1][4] The methyl branch disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity and lowering the phase transition temperature.[5][6] This is particularly important for bacteria that inhabit environments with fluctuating temperatures, as it allows them to maintain a functional membrane state in the cold.[7][8] The ratio of iso- to anteiso-BCFAs, as well as the chain length, are modulated by bacteria to adapt to their environment.[4]
Biosynthesis of 10-Methyldodecanoyl-CoA
The synthesis of 10-Methyldodecanoyl-CoA is initiated from the branched-chain amino acid L-isoleucine. The pathway involves the conversion of isoleucine into the primer molecule, 2-methylbutyryl-CoA, which is then elongated by the fatty acid synthase (FASII) system.
The key steps in the biosynthesis are:
-
Transamination of L-isoleucine: The first step is the removal of the amino group from L-isoleucine by a branched-chain amino acid transaminase (BCAT) , producing α-keto-β-methylvalerate.[9]
-
Oxidative decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BKD) complex to form 2-methylbutyryl-CoA.[10][11][12] This multi-enzyme complex is a critical control point in the synthesis of anteiso-BCFAs.[13]
-
Initiation of fatty acid synthesis: 2-methylbutyryl-CoA serves as the primer for the fatty acid synthase system. The initial condensation reaction is catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH) , which has a substrate preference for branched-chain acyl-CoAs in bacteria that produce BCFAs.[14][15][16][17]
-
Elongation: The 2-methylbutyryl primer is then elongated by the successive addition of two-carbon units from malonyl-CoA, through the action of the fatty acid synthase (FASII) complex, until the 13-carbon chain of 10-methyldodecanoyl-ACP is formed.[18]
-
Conversion to CoA ester: The final acyl-ACP is converted to 10-Methyldodecanoyl-CoA.
Biological Roles and Significance
Regulation of Membrane Fluidity
The primary role of 10-methyldodecanoyl-CoA is to serve as a precursor for the incorporation of 10-methyldodecanoic acid into membrane phospholipids. The anteiso-structure of this fatty acid introduces a kink in the acyl chain, which hinders ordered packing and increases the fluidity of the cell membrane.[1][6] This "homeoviscous adaptation" is essential for the survival of bacteria in cold environments, allowing for the continued function of membrane-embedded proteins and transport systems.[8][15][19]
Host-Pathogen Interactions
In pathogenic bacteria such as Listeria monocytogenes, the composition of BCFAs in the membrane has been linked to virulence.[13] Mutants deficient in BCFA synthesis show attenuated virulence, suggesting that the physical properties of the bacterial membrane are important for host-pathogen interactions, including intracellular survival and cell-to-cell spread.[13]
Ligand for Peroxisome Proliferator-Activated Receptors (PPARs)
Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9][20][21] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism. The binding of branched-chain fatty acyl-CoAs to PPARα can alter the receptor's conformation, leading to the recruitment of co-regulatory proteins and subsequent modulation of gene transcription.[20][21] This suggests a role for molecules like 10-Methyldodecanoyl-CoA in cellular signaling pathways, particularly in the context of lipid homeostasis.
Quantitative Data
Table 1: Representative Composition of Anteiso-Branched-Chain Fatty Acids in Bacteria
| Bacterial Species | Growth Condition | Anteiso-C13:0 (%) | Anteiso-C15:0 (%) | Anteiso-C17:0 (%) | Reference |
| Staphylococcus aureus | 37°C | - | 27 | - | [4] |
| Staphylococcus aureus | 12°C | - | Increased | - | [4] |
| Listeria monocytogenes | 37°C | - | Present | Present | [22] |
| Bacillus subtilis | Standard | - | Present | Present | [4] |
Note: "-" indicates data not reported. The presence of anteiso-C13:0 (10-methyldodecanoic acid) is less commonly reported than the C15 and C17 homologues.
Table 2: Kinetic Parameters of FabH from Staphylococcus aureus with Various Acyl-CoA Primers
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Isobutyryl-CoA | 37 | 0.83 | 22,432 | [23] |
| Butyryl-CoA | 20 | 0.67 | 33,500 | [23] |
| Acetyl-CoA | 373 | 0.17 | 456 | [23] |
Note: These data illustrate the preference of FabH from a BCFA-producing bacterium for branched-chain primers over the straight-chain primer acetyl-CoA.
Experimental Protocols
Analysis of Bacterial Fatty Acid Composition by GC-MS
This protocol describes the extraction and derivatization of total fatty acids from bacterial cells for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Bacterial cell pellet
-
Reagent 1 (Saponification): 45 g NaOH, 150 ml methanol, 150 ml distilled water
-
Reagent 2 (Methylation): 325 ml 6.0 N HCl, 275 ml methanol
-
Reagent 3 (Extraction): 200 ml hexane, 200 ml methyl tert-butyl ether
-
Reagent 4 (Base Wash): 10.8 g NaOH in 900 ml distilled water
-
Glass tubes with Teflon-lined caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Saponification: Add 1.0 ml of Reagent 1 to the bacterial cell pellet in a glass tube. Seal tightly, vortex, and heat at 100°C for 30 minutes, with vigorous vortexing every 5-10 minutes. Cool the tube.[10]
-
Methylation: Add 2.0 ml of Reagent 2 to the cooled tube. Seal and heat at 80°C for 10 minutes. Cool the tube rapidly in a water bath.[10]
-
Extraction: Add 1.25 ml of Reagent 3. Mix by gentle inversion for 10 minutes. Centrifuge at low speed for 5 minutes to separate the phases.[10]
-
Base Wash: Transfer the upper organic phase to a new tube. Add 3.0 ml of Reagent 4 and mix by gentle inversion for 5 minutes. Centrifuge to separate the phases.[10]
-
Sample Preparation for GC-MS: Transfer the upper organic phase containing the fatty acid methyl esters (FAMEs) to a GC vial for analysis.[10]
-
GC-MS Analysis: Inject the sample onto a suitable capillary column (e.g., HP-5MS). Use a temperature program to separate the FAMEs, which are then identified and quantified by the mass spectrometer.[2][11]
Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of acyl-CoA species, including 10-Methyldodecanoyl-CoA, from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Tissue or cell sample
-
Internal standards (e.g., heptadecanoyl-CoA)
-
Extraction buffer (e.g., 100 mM KH2PO4)
-
2-propanol
-
LC-MS/MS system with a C8 or C18 reverse-phase column
Procedure:
-
Sample Homogenization: Homogenize the frozen tissue or cell pellet in ice-cold extraction buffer containing an internal standard.[22][24]
-
Extraction: Add 2-propanol and re-homogenize. Centrifuge to pellet the precipitate.
-
Solid Phase Extraction (SPE) (Optional): For cleaner samples, the supernatant can be passed through an SPE cartridge to enrich for acyl-CoAs.
-
Sample Preparation for LC-MS/MS: Dry the supernatant under nitrogen and reconstitute in the initial mobile phase.[25]
-
LC Separation: Inject the sample onto a reverse-phase column and separate the acyl-CoAs using a gradient of mobile phases (e.g., acetonitrile and ammonium formate buffer).[22][25]
-
MS/MS Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For each acyl-CoA, a specific precursor ion and product ion transition is monitored for high selectivity and sensitivity.[24][25]
-
Quantification: Create a standard curve for each analyte and quantify the amount in the sample by comparing its peak area to that of the internal standard.[24]
Conclusion
10-Methyldodecanoyl-CoA is a key intermediate in the biosynthesis of anteiso-branched-chain fatty acids, which are vital for the integrity and function of bacterial membranes. Its role in maintaining membrane fluidity, particularly in response to cold stress, underscores its importance for bacterial survival and adaptation. Furthermore, its potential interaction with host cell signaling pathways, such as through PPARα, opens up avenues for research into its role in host-pathogen interactions. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the metabolism and function of 10-Methyldodecanoyl-CoA and other branched-chain fatty acyl-CoAs. For drug development professionals, the enzymes involved in the biosynthesis of this molecule, such as the BKD complex and FabH, represent potential targets for novel antibacterial agents that disrupt bacterial membrane homeostasis. Further research into the specific roles and regulation of 10-Methyldodecanoyl-CoA will undoubtedly provide deeper insights into bacterial physiology and pathogenesis.
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